molecular formula C21H25NO2 B15033732 (Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine

(Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine

Cat. No.: B15033732
M. Wt: 323.4 g/mol
InChI Key: ZPSLJTNCHNQLDN-UHFFFAOYSA-N
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Description

(Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction between 2,4-dimethoxybenzaldehyde and (1-phenylcyclopentyl)methylamine under acidic or basic conditions leads to the formation of the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups or the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce secondary amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

(Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • (E)-[(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

(Z)-[(2,4-Dimethoxyphenyl)methylidene][(1-phenylcyclopentyl)methyl]amine is unique due to its specific structural features, such as the presence of the 2,4-dimethoxyphenyl group and the (1-phenylcyclopentyl)methyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other Schiff bases .

Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanimine

InChI

InChI=1S/C21H25NO2/c1-23-19-11-10-17(20(14-19)24-2)15-22-16-21(12-6-7-13-21)18-8-4-3-5-9-18/h3-5,8-11,14-15H,6-7,12-13,16H2,1-2H3

InChI Key

ZPSLJTNCHNQLDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=NCC2(CCCC2)C3=CC=CC=C3)OC

Origin of Product

United States

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